4-Nitrophenyl 3-diazopyruvate

Vue d'ensemble

Description

4-Nitrophenyl 3-diazopyruvate is a hetero-bifunctional photo-reactive cross-linking chemical. It is primarily used in the field of molecular biology for the covalent immobilization of synthetic DNA oligomers to amino-coated paramagnetic beads. This compound is known for its ability to facilitate light-dependent covalent attachment, making it a valuable tool in various biochemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 3-diazopyruvate involves the reaction of 4-nitrophenylhydrazine with pyruvic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods with scaled-up reaction vessels and optimized conditions to ensure high yield and purity. The use of automated systems and continuous monitoring is common in industrial settings to maintain consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitrophenyl 3-diazopyruvate undergoes various chemical reactions, including:

Photoreactive Cross-Linking: Under UV irradiation, it forms covalent bonds with amino-modified DNA, facilitating the immobilization of DNA on solid supports.

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrophenyl group.

Common Reagents and Conditions:

UV Light: Used for photoreactive cross-linking.

Amino-Modified DNA: Acts as a substrate for immobilization.

Major Products:

Covalently Immobilized DNA: The primary product of the photoreactive cross-linking reaction.

Substituted Derivatives: Products formed from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Molecular Biology Applications

Covalent Immobilization of DNA:

DAPpNP is primarily utilized for the covalent immobilization of synthetic DNA oligomers onto solid supports, such as paramagnetic beads. This process is achieved through photoreactive cross-linking, where exposure to UV light activates the diazo group in DAPpNP, allowing it to form covalent bonds with amino-modified DNA. The immobilized DNA can then be used in various applications including:

- Hybridization Experiments: The immobilized DNA can serve as probes in hybridization assays, enhancing the sensitivity and specificity of detection methods .

- DNA Computing: DAPpNP's ability to facilitate specific DNA attachment opens avenues for DNA computing technologies, which rely on programmed interactions between DNA strands .

Development of DNA Microarrays:

The compound is integral in the fabrication of DNA microarrays, which are essential tools for genomics research. By enabling the attachment of multiple DNA sequences to a single support, DAPpNP enhances the capacity for high-throughput analysis of gene expression and polymorphisms .

Biotechnology Applications

Diagnostic Tools:

In biotechnology, DAPpNP is employed in the creation of diagnostic assays that require specific binding of nucleic acids to surfaces. Its photoreactive properties allow for precise control over the immobilization process, leading to improved assay performance and reliability .

Photoaffinity Probes:

DAPpNP serves as a precursor for synthesizing photoaffinity probes that can selectively bind to target biomolecules. This specificity makes it a valuable tool in biochemical assays aimed at studying protein-protein interactions and enzyme-substrate relationships .

Chemical Synthesis Applications

Synthesis of Complex Molecules:

The compound's ability to undergo photolysis and Wolff rearrangement allows it to participate in various chemical reactions, including the synthesis of malonic acid amide derivatives from nucleophilic species. This capability is particularly useful in organic synthesis where complex molecular architectures are desired .

Formation of Diazopyruvamides:

DAPpNP can acylate primary and secondary amines to form 3-diazopyruvamides, which are then used as intermediates in further synthetic pathways. This reaction mechanism highlights its utility in generating compounds with potential pharmaceutical applications .

Case Study 1: Light-Dependent Covalent Immobilization

A study demonstrated the effectiveness of DAPpNP in attaching amino-modified DNA to silica and polystyrene beads under UV light. The results indicated that this method yielded comparable coupling efficiencies to traditional methods without photo-reactive agents, showcasing its potential for use in advanced diagnostic platforms .

Case Study 2: Photoactivated Cross-Linking Agents

Research highlighted the development of new photoactivatable cross-linking agents based on DAPpNP for probing protein interactions. These agents were shown to effectively label target proteins in complex mixtures, underscoring their significance in proteomics research .

Mécanisme D'action

The mechanism of action of 4-Nitrophenyl 3-diazopyruvate involves its photoreactive properties. Upon exposure to UV light, the diazo group in the compound forms a reactive nitrene intermediate. This intermediate can then form covalent bonds with nucleophilic groups, such as amino groups in DNA, leading to the immobilization of the DNA on solid supports. This process is highly specific and efficient, making it a valuable tool in various biochemical applications .

Comparaison Avec Des Composés Similaires

4-Nitrophenyl Phosphate: Another compound with a nitrophenyl group, used in enzymatic assays.

4-Nitrophenylhydrazine: A precursor in the synthesis of 4-Nitrophenyl 3-diazopyruvate.

Uniqueness: this compound is unique due to its dual functionality as a photo-reactive cross-linking agent and its ability to form covalent bonds with amino-modified DNA under UV light. This specificity and efficiency make it distinct from other similar compounds, which may not possess the same photoreactive properties or versatility in biochemical applications .

Activité Biologique

4-Nitrophenyl 3-diazopyruvate (CAS No. 111337-51-0) is a hetero-bifunctional photoreactive cross-linking reagent that has garnered attention in various fields of biological research. This compound is primarily recognized for its ability to form covalent bonds with biomolecules, making it a valuable tool in molecular biology and biochemistry.

The biological activity of this compound is largely attributed to its reactivity with amino groups on proteins and nucleic acids. This property allows it to facilitate the immobilization of synthetic DNA oligomers onto surfaces, which is crucial for applications in genomic medicine and molecular diagnostics . The compound acts through a photo-dependent mechanism, where exposure to light activates the diazopyruvate moiety, enabling it to form stable covalent bonds with target molecules.

Applications in Research

- DNA Immobilization :

-

Protein Cross-Linking :

- It serves as a cross-linking agent in protein studies, facilitating the study of protein-protein interactions and structural biology.

- Viral Research :

Case Study 1: DNA Microarray Development

In a study focused on the development of DNA microarrays, researchers employed this compound to covalently attach amino-modified oligonucleotides to glass slides. The efficiency of this method was evaluated through fluorescence intensity measurements, demonstrating a significant improvement in hybridization efficiency compared to traditional methods .

Case Study 2: Protein Interaction Studies

A series of experiments were conducted to explore the interactions between viral proteins and host cell receptors using this compound as a cross-linker. The results indicated that this compound effectively stabilized protein complexes, allowing for detailed analysis through mass spectrometry .

Table 1: Properties of this compound

| Property | Value |

|---|---|

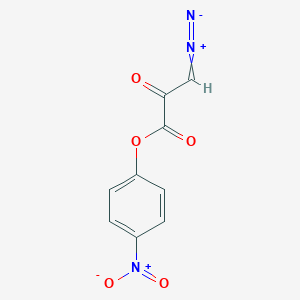

| Molecular Formula | C10H8N4O5 |

| Molecular Weight | 248.19 g/mol |

| CAS Number | 111337-51-0 |

| Structure | Chemical Structure |

Table 2: Applications of this compound

| Application Area | Description |

|---|---|

| Molecular Biology | Immobilization of DNA for microarray technology |

| Protein Chemistry | Cross-linking proteins for interaction studies |

| Virology | Studying virus-host interactions |

Research Findings

Recent studies have highlighted the versatility of this compound in various biological applications. Its ability to form stable covalent bonds under specific conditions allows researchers to manipulate biomolecules effectively. Furthermore, ongoing research is exploring its potential in therapeutic applications, particularly in targeted drug delivery systems.

Propriétés

IUPAC Name |

(4-nitrophenyl) 3-diazo-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O5/c10-11-5-8(13)9(14)17-7-3-1-6(2-4-7)12(15)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRPKWLNHWPCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111337-51-0 | |

| Record name | 4-Nitrophenyl 3-diazopyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111337510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.